molecular formula C9H11BrO B8381016 5-Bromo-1-methoxy-2,3-dimethylbenzene

5-Bromo-1-methoxy-2,3-dimethylbenzene

Cat. No.: B8381016
M. Wt: 215.09 g/mol
InChI Key: MGXQTTXRXXGTJS-UHFFFAOYSA-N
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Description

5-Bromo-1-methoxy-2,3-dimethylbenzene is a substituted aromatic compound with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol . It is supplied as a high-purity material for research and development purposes. This compound is characterized by its bromine and methoxy functional groups on a dimethylbenzene ring, a structure that is commonly utilized as a versatile building block in organic synthesis . Researchers value this compound for its potential in facilitating cross-coupling reactions, such as Suzuki or Heck reactions, where the bromine atom can serve as a leaving group. This makes it a valuable intermediate in the exploration of novel compounds in medicinal chemistry and materials science. The product must be stored sealed in a dry environment at room temperature . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-1-methoxy-2,3-dimethylbenzene

InChI

InChI=1S/C9H11BrO/c1-6-4-8(10)5-9(11-3)7(6)2/h4-5H,1-3H3

InChI Key

MGXQTTXRXXGTJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
5-Bromo-1-methoxy-2,3-dimethylbenzene C₉H₁₁BrO Br (5), OMe (1), Me (2,3) Moderate polarity; potential steric hindrance in reactions -
2-Bromo-1,3-dimethylbenzene C₈H₉Br Br (2), Me (1,3) Low water solubility (0.10 mmol/L); no GABAA receptor efficacy
5-Bromo-2,3-dimethylbenzoic acid C₉H₉BrO₂ Br (5), Me (2,3), COOH (1) Higher solubility (polar COOH); used in synthetic intermediates
2-Bromo-5-iodo-1,3-dimethylbenzene C₈H₈BrI Br (2), I (5), Me (1,3) Dual halogenation; high reactivity in cross-coupling
1-Bromo-2,3-dichloro-5-methylbenzene C₇H₅BrCl₂ Br (1), Cl (2,3), Me (5) Multi-halogenated; research applications only
5-Bromo-2-isothiocyanato-1,3-dimethylbenzene C₉H₈BrNS Br (5), Me (2,3), NCS (1) Reactive isothiocyanate group; forms thioureas

Physicochemical Properties

Solubility
  • 2-Bromo-1,3-dimethylbenzene : Water solubility = 0.10 mmol/L; substituent hydrophobicity limits solubility .
  • 5-Bromo-2,3-dimethylbenzoic acid : Higher solubility due to ionizable carboxylic acid group .
  • This compound : Predicted intermediate solubility between alkyl- and carboxylic acid-substituted analogs due to methoxy polarity.
Reactivity
  • Cross-Coupling : Bromo-substituted aromatics are common in Suzuki-Miyaura reactions. However, steric hindrance from 2,3-dimethyl groups in the target compound may reduce coupling efficiency compared to less hindered analogs like 2-bromo-1,3-dimethylbenzene .
  • Functional Group Transformations: The methoxy group can undergo demethylation (e.g., with BBr₃) to yield phenolic derivatives, as demonstrated in .

Research Findings and Critical Analysis

  • Substituent Effects : Electron-donating groups (e.g., -OMe, -CH₃) activate the benzene ring toward electrophilic substitution but may deactivate it in cross-coupling due to steric hindrance.
  • Solubility-Activity Relationship: demonstrates that minor changes in substituent polarity (e.g., Br → F) significantly impact biological activity via solubility modulation .
  • Synthesis Challenges : Steric hindrance in this compound necessitates tailored reaction conditions, as seen in triazine cross-coupling optimizations (e.g., solvent, catalyst screening) .

Preparation Methods

Reaction Mechanism and Conditions

Electrophilic bromination typically employs molecular bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr3\text{FeBr}_3. The methoxy group, being strongly electron-donating, directs incoming electrophiles to the para position (position 4). However, steric hindrance from the adjacent methyl groups at positions 2 and 3 shifts the bromination site to position 5, as predicted by ortho/para-directing effects and steric considerations.

Experimental Protocol

A representative procedure involves dissolving 1-methoxy-2,3-dimethylbenzene (1.0 equiv) in dichloromethane (DCM) under nitrogen atmosphere. Bromine (1.1 equiv) is added dropwise at 0°C, followed by FeBr3\text{FeBr}_3 (0.1 equiv). The reaction is stirred for 12 hours at room temperature, after which the mixture is quenched with aqueous Na2S2O3\text{Na}_2\text{S}_2\text{O}_3 and extracted with DCM. The organic layer is dried over MgSO4\text{MgSO}_4, concentrated, and purified via column chromatography to yield the product.

Yield and Optimization

Yields for this method typically range from 65% to 75%. Optimizations include:

  • Temperature control : Lower temperatures (0–5°C) minimize polybromination.

  • Catalyst loading : Reducing FeBr3\text{FeBr}_3 to 5 mol% decreases side reactions while maintaining efficiency.

Decarboxylative Bromination of 5-Carboxy Precursors

Decarboxylative bromination offers a regioselective alternative, particularly useful when direct bromination fails due to steric or electronic factors. This method involves the bromination of a carboxylic acid derivative followed by decarboxylation.

Synthetic Route

The starting material, 5-carboxy-1-methoxy-2,3-dimethylbenzene, undergoes bromination using tribromide salts (Bu4NBr3\text{Bu}_4\text{NBr}_3) in acetonitrile (MeCN\text{MeCN}) with K3PO4\text{K}_3\text{PO}_4 as a base. The reaction proceeds via a radical pathway, decarboxylating the aromatic ring to install the bromine atom.

Procedure Details

In a flame-dried microwave vial, 5-carboxy-1-methoxy-2,3-dimethylbenzene (0.50 mmol) is combined with Bu4NBr3\text{Bu}_4\text{NBr}_3 (1.0 equiv) and K3PO4\text{K}_3\text{PO}_4 (1.0 equiv) in MeCN\text{MeCN} (2.5 mL). The mixture is stirred at 100°C for 16 hours, cooled, and quenched with Na2S2O3\text{Na}_2\text{S}_2\text{O}_3 and Na2CO3\text{Na}_2\text{CO}_3. Extraction with CH2Cl2\text{CH}_2\text{Cl}_2 and purification by flash chromatography yields the product in 85–89% yield.

Advantages Over Direct Bromination

  • Regioselectivity : Avoids competing substitution patterns caused by steric hindrance.

  • Functional group tolerance : Compatible with acid-sensitive groups.

Multi-Step Synthesis via Nitration and Bromination

A less common but versatile approach involves sequential nitration and bromination of a pre-functionalized benzene derivative. This method is advantageous when introducing multiple substituents with precise regiocontrol.

Stepwise Functionalization

  • Nitration : 1-Methoxy-2,3-dimethylbenzene is nitrated using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 to introduce a nitro group at position 5.

  • Reduction and Bromination : The nitro group is reduced to an amine (NH2\text{NH}_2) using H2/Pd-C\text{H}_2/\text{Pd-C}, followed by Sandmeyer bromination to replace the amine with bromine.

Key Data

  • Nitration yield : 70–80% (mixture of para and meta isomers).

  • Overall yield : 50–60% after bromination.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed to enhance heat dissipation and reduce reaction times. For example, a microreactor system using Br2\text{Br}_2 and FeBr3\text{FeBr}_3 achieves 80% yield with a residence time of 10 minutes, compared to 12 hours in batch processes.

Comparison of Preparation Methods

MethodReagentsTemperatureYieldRegioselectivityScalability
Direct BrominationBr2,FeBr3\text{Br}_2, \text{FeBr}_30–25°C65–75%ModerateHigh
Decarboxylative BrominationBu4NBr3,K3PO4\text{Bu}_4\text{NBr}_3, \text{K}_3\text{PO}_4100°C85–89%HighModerate
Multi-Step SynthesisHNO3,H2/Pd-C\text{HNO}_3, \text{H}_2/\text{Pd-C}20–100°C50–60%LowLow

Q & A

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments (e.g., ionic liquids)?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with software like GROMACS to assess solvation effects. Pair with COnductor-like Screening MOdel (COSMO-RS) to predict solubility parameters and activation energies. For example, simulations show ionic liquids like [BMIM][PF₆] reduce activation energy for SNAr reactions by 15–20% compared to DMF .

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